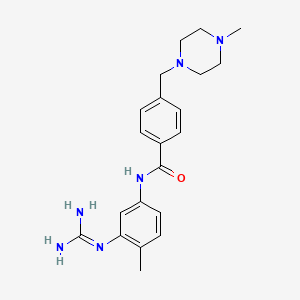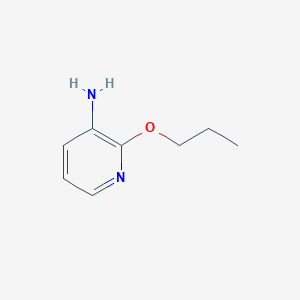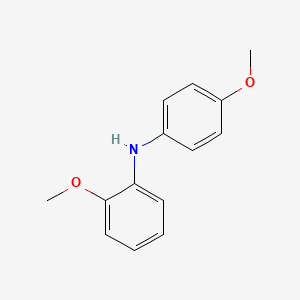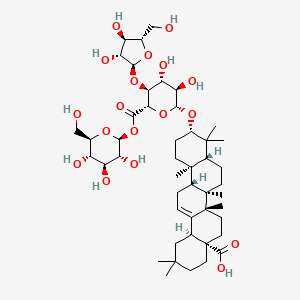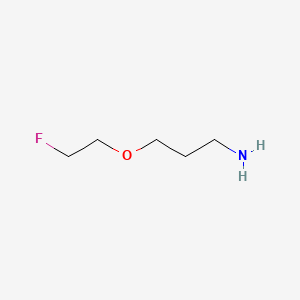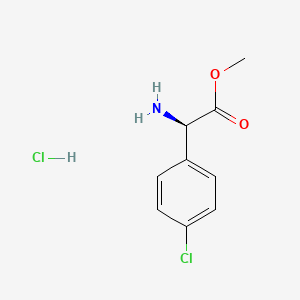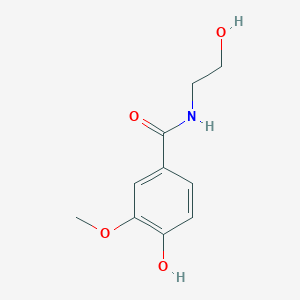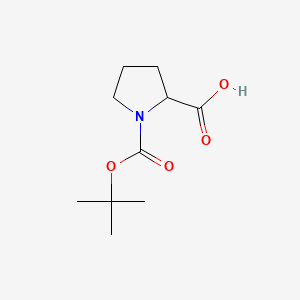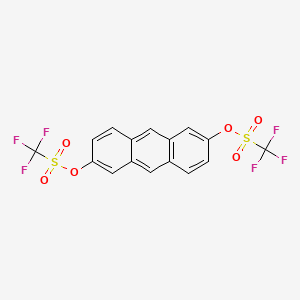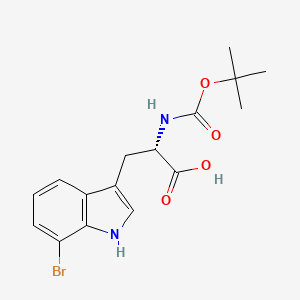
Boc-7-Bromo-L-tryptophan
Übersicht
Beschreibung
Boc-7-Bromo-L-tryptophan is a chemical compound with the CAS Number: 612484-55-6 . It has a molecular weight of 383.24 and its IUPAC name is (2S)-3-(7-bromo-1H-indol-3-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid .
Synthesis Analysis
While specific synthesis methods for Boc-7-Bromo-L-tryptophan were not found in the search results, brominated compounds like 7-bromo-L-tryptophan have been produced using fermentative processes . These processes involve recombinant Corynebacterium glutamicum strains expressing the genes for the FAD-dependent halogenase RebH and the NADH-dependent flavin reductase RebF from Lechevalieria aerocolonigenes .Molecular Structure Analysis
The linear formula of Boc-7-Bromo-L-tryptophan is C16H19BRN2O4 . The InChI code is 1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 .Physical And Chemical Properties Analysis
Boc-7-Bromo-L-tryptophan has a molecular weight of 383.24 .Wissenschaftliche Forschungsanwendungen
Modular Synthesis Using Enzymatic Halogenation
The synthesis of Boc-7-Bromo-L-tryptophan and related derivatives can be achieved through a combination of biocatalytic halogenation and chemocatalytic reactions. A study by Frese et al. (2016) demonstrated a method combining enzymatic halogenation of L-tryptophan with subsequent Suzuki–Miyaura cross‐coupling reactions. This process involves regioselective incorporation of bromo substituent by tryptophan halogenases and is effective for producing various aryl-substituted tryptophan derivatives for applications like peptide synthesis (Frese et al., 2016).
Synthesis for Bioactive Natural Compounds
Boc-7-Bromo-L-tryptophan is an important precursor in synthesizing bioactive natural compounds. Mollica et al. (2011) reported an efficient pathway for synthesizing 5,6-dibromo-tryptophan derivatives, which find relevance in a variety of highly bioactive natural compounds (Mollica et al., 2011).
Fermentative Bromination Process
Veldmann et al. (2019) explored the fermentative production of 7-Br-Trp using Corynebacterium glutamicum. This process is significant for the large-scale synthesis of brominated compounds like 7-Bromo-L-tryptophan, which have applications in agriculture, food, and pharmaceutical industries (Veldmann et al., 2019).
Drug Delivery Applications
Nα-Boc-L-tryptophan has been used in the synthesis of amphiphilic triblock copolymers for potential drug delivery applications. Voda et al. (2016) demonstrated that these copolymers, synthesized through ring-opening polymerization, show promise in controlling drug release due to their self-assembly behavior and secondary structure formation (Voda et al., 2016).
Fluorescent Cationic Chiral Polymers
The incorporation of chiral tryptophan moieties in methacrylate monomers, as studied by Roy et al. (2013), can lead to the production of biocompatible fluorescent cationic chiral polymers. These polymers exhibit smart pH-responsiveness and are suitable for applications like siRNA delivery (Roy et al., 2013).
Eigenschaften
IUPAC Name |
(2S)-3-(7-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVLODKGIHVFTP-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-7-Bromo-L-tryptophan | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



